5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine
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Overview
Description
5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Coupling with Pyridine: The final step involves coupling the sulfonylated pyrrolidine with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in the binding affinity and specificity of the compound, while the pyridine and pyrrolidine rings contribute to the overall molecular stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different biological activities.
Pyridin-2-amine: A simpler pyridine derivative with distinct chemical properties.
Sulfonylphenyl derivatives: Compounds with similar sulfonyl groups but different aromatic systems.
Uniqueness
5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and a pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
IUPAC Name |
5-(3-pyrrolidin-1-ylsulfonylphenyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c16-15-7-6-13(11-17-15)12-4-3-5-14(10-12)21(19,20)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVOCVIVSGDVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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